Colupulona

Descripción general

Descripción

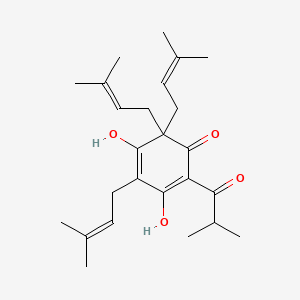

La colupulona es un producto natural que se encuentra principalmente en el lúpulo (Humulus lupulus). Pertenece a la clase de ácidos amargos y contribuye al amargor característico de la cerveza. Aunque su contenido en el lúpulo es relativamente bajo, la this compound juega un papel crucial en el equilibrio de la dulzura de la cerveza, mejorando su sabor y proporcionando una agradable sensación en boca .

Aplicaciones Científicas De Investigación

Las aplicaciones de la colupulona se extienden más allá de la elaboración de cerveza:

Química: Los investigadores estudian las relaciones estructura-actividad de la this compound y su impacto en los sistemas biológicos.

Biología: Las investigaciones exploran sus interacciones con los receptores nucleares y las vías celulares.

Mecanismo De Acción

La colupulona activa el receptor X de pregnano (PXR), que regula el metabolismo y el transporte de fármacos. Al unirse a PXR, la this compound influye en la expresión de las enzimas metabolizadoras de fármacos y los transportadores, afectando la disposición e interacciones de los fármacos.

Análisis Bioquímico

Biochemical Properties

Colupulone plays a pivotal role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the pregnane X receptor, where it acts as an activator. This interaction is stabilized by both Van der Waals and hydrogen bonding contacts . Additionally, colupulone induces hepatic cytochrome P450 isoform 3A activity in mice, highlighting its role in modulating enzyme activity .

Cellular Effects

Colupulone exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, colupulone decreases serum glucose levels in non-diabetic mice while increasing serum glucose levels in diabetic mice . This dual effect underscores its complex role in cellular metabolism and gene expression regulation.

Molecular Mechanism

The molecular mechanism of colupulone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Colupulone binds to the ligand-binding domain of the pregnane X receptor, activating it and leading to the transcriptional regulation of genes involved in drug metabolism and excretion . This activation is facilitated by the structural conformation of colupulone, which allows it to interact effectively with the receptor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of colupulone change over time. Colupulone has been shown to be stable under various conditions, maintaining its biological activity for extended periods. Its long-term effects on cellular function can vary. For example, prolonged exposure to colupulone can lead to sustained activation of the pregnane X receptor, resulting in continuous modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of colupulone vary with different dosages in animal models. At lower doses, colupulone can induce beneficial effects such as the activation of hepatic cytochrome P450 isoform 3A and modulation of glucose levels . At higher doses, colupulone may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Colupulone is involved in several metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. One of the key pathways involves the induction of hepatic cytochrome P450 isoform 3A activity, which plays a crucial role in drug metabolism . This interaction underscores the importance of colupulone in regulating metabolic processes and maintaining cellular homeostasis.

Transport and Distribution

Colupulone is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it exerts its biological effects . The transport and distribution of colupulone are critical for its therapeutic efficacy and safety.

Subcellular Localization

The subcellular localization of colupulone is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Colupulone’s activity and function are closely linked to its localization within the cell, as it needs to be in proximity to its target biomolecules to exert its effects . Understanding the subcellular localization of colupulone is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la colupulona implica varios pasos, comenzando con extractos de lúpulo. Si bien las rutas sintéticas específicas pueden variar, el proceso general incluye la prenilación de derivados de floroglucinol. Las condiciones de reacción típicamente involucran reacciones de prenilación enzimática o química. Los protocolos detallados son propietarios y pueden variar en función de las prácticas industriales.

Métodos de producción industrial: La this compound se obtiene principalmente de los conos de lúpulo durante la producción de cerveza. Los cerveceros la extraen utilizando varios métodos, incluida la extracción con solventes o la extracción con fluidos supercríticos. Los métodos exactos de producción industrial son secretos cuidadosamente guardados dentro de la industria cervecera.

Análisis De Reacciones Químicas

La colupulona experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos y las condiciones comunes utilizados en estas reacciones no están ampliamente documentados. Los investigadores han identificado su activación del receptor X de pregnano (PXR), un receptor nuclear que controla la expresión de la glicoproteína P (P-gp) . Además, la administración dietética de this compound afecta la actividad de la isoforma 3A del citocromo P450 hepático (CYP) en ratones .

Comparación Con Compuestos Similares

La colupulona comparte similitudes con otros ácidos beta que se encuentran en el lúpulo, como la adlupulona, la lupulona y la prelupulona. Sus propiedades únicas la distinguen de estos compuestos.

Propiedades

IUPAC Name |

3,5-dihydroxy-4,6,6-tris(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O4/c1-15(2)9-10-19-22(27)20(21(26)18(7)8)24(29)25(23(19)28,13-11-16(3)4)14-12-17(5)6/h9,11-12,18,27-28H,10,13-14H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCDMWKTFLUPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963664 | |

| Record name | 3,5-Dihydroxy-4,6,6-tris(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468-27-9 | |

| Record name | Colupulone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxy-4,6,6-tris(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COLUPULONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA8R555DNZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

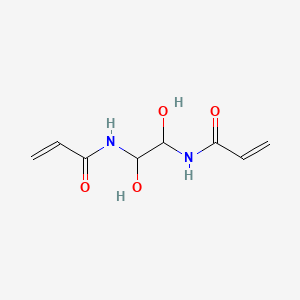

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

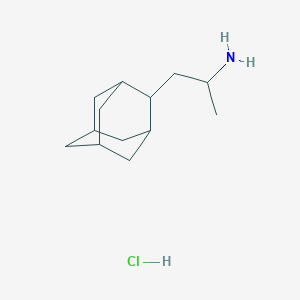

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-1(25),2(7),3,5-tetraene-16,22-dione](/img/structure/B1215959.png)